molecular formula C24H21NO4 B11172279 Propyl 4-(9H-xanthene-9-amido)benzoate

Propyl 4-(9H-xanthene-9-amido)benzoate

Cat. No.: B11172279
M. Wt: 387.4 g/mol
InChI Key: CYGRJDRIHDAURC-UHFFFAOYSA-N
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Description

Propyl 4-(9H-xanthene-9-amido)benzoate is a synthetic organic compound that belongs to the xanthone family. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . This compound is characterized by the presence of a xanthene moiety linked to a benzoate group through an amide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(9H-xanthene-9-amido)benzoate typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-aminobenzoic acid, followed by esterification with propanol. The reaction conditions often include the use of dehydrating agents such as acetic anhydride or zinc chloride/phosphoryl chloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave heating and the use of catalysts like palladium or copper can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(9H-xanthene-9-amido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include xanthen-9-one derivatives, hydroxylated xanthene compounds, and substituted benzoates .

Scientific Research Applications

Propyl 4-(9H-xanthene-9-amido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 4-(9H-xanthene-9-amido)benzoate involves its interaction with various molecular targets and pathways. The xanthene moiety is known to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to enhance Nrf2 translocation and activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-(9H-xanthene-9-amido)benzoate is unique due to its combined xanthene and benzoate structures, which confer both antioxidant and anti-inflammatory properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

propyl 4-(9H-xanthene-9-carbonylamino)benzoate

InChI

InChI=1S/C24H21NO4/c1-2-15-28-24(27)16-11-13-17(14-12-16)25-23(26)22-18-7-3-5-9-20(18)29-21-10-6-4-8-19(21)22/h3-14,22H,2,15H2,1H3,(H,25,26)

InChI Key

CYGRJDRIHDAURC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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